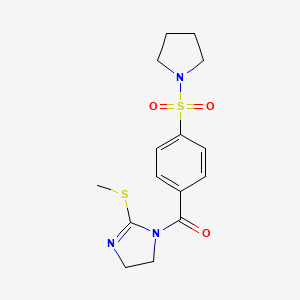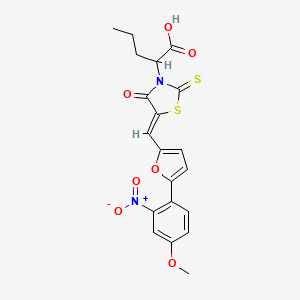
(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone is a synthetic organic compound known for its unique structure and potential applications in various fields such as chemistry, biology, medicine, and industry. The intricate molecular framework offers diverse reactivity and biological activity, making it a compound of significant interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, beginning with the formation of the core imidazole structure followed by functionalization with methylthio and pyrrolidin-1-ylsulfonyl groups. Specific reagents and catalysts such as sulfur-containing compounds and sulfonyl chlorides are used under controlled conditions to facilitate these transformations.
Industrial Production Methods: For large-scale production, industrial methods may include batch or continuous flow reactors to optimize yield and purity. These methods emphasize the importance of precise temperature control, solvent selection, and reaction time to ensure consistency and efficiency in the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: The compound can undergo various chemical reactions including:
Oxidation: Transformation of the methylthio group to sulfoxide or sulfone derivatives.
Reduction: Hydrogenation of the imidazole ring to produce dihydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions at the phenyl or imidazole moieties.
Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., hydrogen gas with palladium catalyst), and halogenated compounds for substitution reactions are commonly used under appropriate conditions.
Major Products Formed: The major products from these reactions typically include various oxidized or reduced derivatives, as well as substituted analogs that retain the core structure of the original compound.
Applications De Recherche Scientifique
(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone finds applications in several research areas:
Chemistry: As a precursor or intermediate in the synthesis of more complex molecules.
Biology: Potential as a bioactive molecule influencing enzymatic processes or signaling pathways.
Medicine: Investigation of its pharmacological properties for developing new therapeutic agents.
Industry: Utilization in the development of specialty chemicals or materials with specific functional properties.
Mécanisme D'action
The compound's mechanism of action can involve interaction with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. Pathways involved may include signaling cascades or metabolic routes impacted by the compound's presence and activity.
Comparaison Avec Des Composés Similaires
Compared to other compounds with imidazole or sulfonyl groups, (2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone exhibits unique properties due to the specific arrangement of its functional groups. Similar compounds may include:
Imidazole derivatives
Sulfonyl-containing phenyl compounds
Methanone-based molecules
Hope that covers everything you needed. What do you think?
Propriétés
IUPAC Name |
(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)-(4-pyrrolidin-1-ylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S2/c1-22-15-16-8-11-18(15)14(19)12-4-6-13(7-5-12)23(20,21)17-9-2-3-10-17/h4-7H,2-3,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLBGAQCVANDBRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NCCN1C(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(4-chlorophenyl)-3-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-1,2-dihydropyrazin-2-one](/img/structure/B2688833.png)

![1-Bromo-8-chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine](/img/structure/B2688838.png)



![1-[2-(methylsulfanyl)pyridine-3-carbonyl]-N-phenylpiperidine-3-carboxamide](/img/structure/B2688847.png)

![7-ethoxy-N-(8H-indeno[1,2-d]thiazol-2-yl)benzofuran-2-carboxamide](/img/structure/B2688850.png)


![6-chloro-N-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]-N,5-dimethylpyridine-3-sulfonamide](/img/structure/B2688853.png)

![N-[(4-Prop-2-ynoxyphenyl)methyl]but-2-ynamide](/img/structure/B2688856.png)
